molecular formula C19H21N3O2 B2945879 N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide CAS No. 1311479-19-2

N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide

Cat. No. B2945879
CAS RN: 1311479-19-2
M. Wt: 323.396
InChI Key: PUSOIVNNEZXJRJ-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide, also known as JNJ-1661010, is a small molecule inhibitor that has been developed as a potential treatment for various diseases. It was first synthesized in 2006 by Johnson & Johnson Pharmaceutical Research and Development.

Mechanism of Action

N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide is a selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes, including cell division, DNA repair, and circadian rhythm regulation. By inhibiting CK1δ, N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide disrupts these processes, leading to cell death or growth inhibition.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide inhibits the phosphorylation of the protein β-catenin, which is involved in cell adhesion and signaling. This leads to the disruption of cell adhesion and the induction of apoptosis. In addition, N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide is its selectivity for CK1δ, which allows for more specific targeting of cellular processes. However, one limitation is its potential toxicity, as it has been shown to induce liver damage in animal studies.

Future Directions

Future research on N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide could focus on its potential use in combination with other therapies, as well as its effects on different types of cancer and neurological disorders. In addition, further studies could investigate the potential side effects and toxicity of N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide in humans.

Synthesis Methods

The synthesis of N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide involves several steps. The first step is the preparation of 3-(pyridin-3-yl)methoxy)benzaldehyde, which is then reacted with N-(tert-butoxycarbonyl)-3-aminobutyronitrile to form N-(tert-butoxycarbonyl)-3-(pyridin-3-yl)methoxy)benzamide. This compound is then treated with trifluoroacetic acid to remove the tert-butoxycarbonyl protecting group, followed by reaction with 3-cyanomethyl-3-methylbutyronitrile to yield the final product, N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide.

Scientific Research Applications

N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide has been shown to inhibit the growth of tumor cells and induce apoptosis. It has also been studied as a potential treatment for inflammation and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide has been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-3-(pyridin-3-ylmethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14(2)9-17(11-20)22-19(23)16-6-3-7-18(10-16)24-13-15-5-4-8-21-12-15/h3-8,10,12,14,17H,9,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSOIVNNEZXJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)C1=CC(=CC=C1)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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